molecular formula C17H13Cl2NO2 B5112909 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline

Cat. No. B5112909
M. Wt: 334.2 g/mol
InChI Key: FLZOSCCTNVCMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline, also known as DCQ, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic properties. DCQ has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In animal models of inflammatory diseases, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to reduce inflammation and improve joint function. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline also has limited bioavailability, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline. One area of interest is the development of more potent analogs of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline with improved bioavailability and therapeutic properties. Another area of interest is the investigation of the role of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline in other diseases and conditions, such as neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline and its potential as a therapeutic agent.

Synthesis Methods

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline can be synthesized through a multi-step process starting with 8-hydroxyquinoline. The first step involves the reaction of 8-hydroxyquinoline with 2,6-dichlorophenol in the presence of a base to form 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline-5-sulfonic acid. The sulfonic acid group can then be removed through a reaction with an alkali metal hydroxide to yield 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline.

Scientific Research Applications

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been studied for its potential therapeutic properties in various fields of research. In cancer research, 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.

properties

IUPAC Name

8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-13-6-2-7-14(19)17(13)22-11-10-21-15-8-1-4-12-5-3-9-20-16(12)15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZOSCCTNVCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(2,6-Dichlorophenoxy)ethoxy]quinoline

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